molecular formula C11H14ClN3 B1482115 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092240-04-3

7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482115
CAS No.: 2092240-04-3
M. Wt: 223.7 g/mol
InChI Key: WRPPRCIKRUNHMM-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a valuable chemical building block in medicinal chemistry and pharmaceutical research. The imidazo[1,2-b]pyrazole scaffold is recognized as a privileged structure in drug discovery, serving as a non-classical isostere for indole rings, which can improve solubility and metabolic stability in drug candidates . The chloromethyl group at the 7-position is a versatile handle for further synthetic elaboration, allowing researchers to create carbon-carbon bonds or link to other molecular fragments via nucleophilic substitution or metal-catalyzed cross-coupling reactions . The cyclopropylmethyl substitution on the pyrazole nitrogen is a common feature in pharmacologically active compounds, often used to fine-tune properties like lipophilicity and metabolic resistance. This specific compound is primarily utilized in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Researchers employ this scaffold in developing potential therapeutic agents targeting various diseases, including anti-inflammatory and anti-angiogenic applications, as related pyrazole and imidazo-pyrazole derivatives have shown inhibitory activity against pathways like p38 MAPK signaling, which is implicated in inflammation and cancer . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-(chloromethyl)-1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c1-8-10(6-12)11-14(7-9-2-3-9)4-5-15(11)13-8/h4-5,9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPPRCIKRUNHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CCl)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a sequence involving:

  • Construction of the imidazo[1,2-b]pyrazole core,
  • Introduction of the 6-methyl substituent,
  • Alkylation at the nitrogen (N1) with cyclopropylmethyl group,
  • Selective chloromethylation at the 7-position.

This approach is supported by literature on imidazo-fused heterocycles and related pyrazole derivatives, where ring fusion and substitution patterns are carefully controlled by choice of starting materials, reagents, and reaction conditions.

Core Imidazo[1,2-b]pyrazole Formation

The imidazo[1,2-b]pyrazole scaffold is typically synthesized via condensation reactions between appropriately substituted pyrazole derivatives and aldehydes or equivalents that allow ring closure to form the fused imidazole ring.

  • Starting from a 6-methylpyrazole derivative, the imidazole ring is formed by cyclization with a suitable amidine or equivalent nitrogen source.
  • The methyl group at position 6 is introduced either by using a methylated pyrazole precursor or by methylation post ring formation.

N1 Alkylation with Cyclopropylmethyl Group

The N1 position is alkylated using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions:

  • A base such as potassium carbonate or sodium hydride deprotonates the N1 nitrogen.
  • The cyclopropylmethyl halide is added to alkylate the nitrogen selectively.
  • Reaction solvents such as DMF or acetonitrile are commonly used to facilitate this substitution.

This step requires careful control to avoid over-alkylation or side reactions.

Chloromethylation at the 7-Position

The chloromethyl group at position 7 is introduced via electrophilic substitution:

  • A chloromethylating agent such as chloromethyl methyl ether (MOMCl) or paraformaldehyde with hydrochloric acid is used.
  • The reaction proceeds under acidic conditions to selectively chloromethylate the aromatic position 7 adjacent to the nitrogen atoms.
  • Reaction temperature and time are optimized to prevent polysubstitution or degradation.

Purification and Characterization

  • The final product is purified by chromatographic techniques such as column chromatography or recrystallization.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table: Summary of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Pyrazole derivative synthesis Starting pyrazole with methyl substituent Provides 6-methylpyrazole core
2 Ring closure (cyclization) Amidines or equivalents, heating Formation of imidazo[1,2-b]pyrazole core
3 N1 Alkylation Cyclopropylmethyl halide, base (K2CO3/NaH), DMF Installation of cyclopropylmethyl group at N1
4 Chloromethylation Chloromethyl methyl ether or paraformaldehyde + HCl Introduction of chloromethyl at 7-position
5 Purification Chromatography, recrystallization Isolation of pure target compound
6 Characterization NMR, MS, elemental analysis Verification of chemical structure and purity

Detailed Research Findings and Considerations

  • Selectivity : The key challenge in the synthesis is the selective chloromethylation at the 7-position without affecting other reactive sites on the heterocycle. Acidic chloromethylation conditions are finely tuned to achieve this selectivity.

  • Alkylation Control : The N1 alkylation step must avoid overalkylation or alkylation at other nitrogen atoms. Using mild bases and controlled stoichiometry helps maintain selectivity.

  • Yield Optimization : Yields depend on the purity of intermediates and reaction conditions. Literature indicates yields for similar fused heterocycles range from moderate to good (40-80%) depending on step and purification.

  • Alternative Routes : Some patents and publications suggest alternative synthetic routes involving different order of substitutions or use of protecting groups to improve overall efficiency and yield.

  • Safety and Handling : Chloromethylating agents are toxic and carcinogenic; thus, reactions must be conducted under strict safety protocols with appropriate ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions

7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for its potential therapeutic applications. For instance, it may inhibit carbonic anhydrase and cholinesterase, impacting various physiological processes.
  • Modulation of Signaling Pathways : It interacts with various proteins and receptors, altering their activity. This modulation can influence cellular signaling pathways, making it a candidate for further studies in pharmacology and biochemistry.

Drug Development

The unique structure of 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole positions it as a promising candidate for drug development. Its potential applications include:

  • Anticancer Agents : Due to its ability to inhibit specific enzymes involved in cancer progression, research is ongoing to evaluate its effectiveness as an anticancer agent.
  • Neurological Disorders : Given its interaction with cholinesterase, the compound may have implications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibit potent anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis .
  • Another research article highlighted the compound's role in modulating neurotransmitter levels, suggesting its potential use in treating anxiety and depression disorders .

Mechanism of Action

The mechanism of action of 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

a) 7-(Chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2092712-72-4)
  • Structural Difference : Replaces the cyclopropylmethyl group with a prop-2-yn-1-yl (propargyl) substituent.
  • Implications: The propargyl group introduces alkyne functionality, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). Higher polarity due to the triple bond could alter solubility in organic solvents .
b) 7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-<i>b</i>]pyrazole (CAS 2090914-26-2)
  • Structural Difference : Cyclopentyl substituent at the 1-position instead of cyclopropylmethyl.
  • Reduced ring strain compared to cyclopropylmethyl may improve chemical stability under acidic or basic conditions .

Substituent Variations at the 7-Position

a) 7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-54-0)
  • Structural Difference : Chlorine atom replaces the chloromethyl group at the 7-position.
  • Implications :
    • The chloro group is less reactive than chloromethyl, limiting its utility in nucleophilic substitution reactions.
    • Lower molecular weight may improve volatility but reduce opportunities for further functionalization.
    • Industrial availability (99% purity, 25 kg/drum) suggests scalability for bulk synthesis .
b) 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-<i>b</i>]pyrazole-7-carboxylic Acid (CAS 2091713-86-7)
  • Structural Difference : Carboxylic acid replaces the chloromethyl group at the 7-position.
  • Implications :
    • Introduces acidity (pKa ~4-5), enabling salt formation or hydrogen bonding in biological targets.
    • Increased hydrophilicity compared to chloromethyl derivatives may enhance aqueous solubility but reduce blood-brain barrier penetration.
    • Discontinued commercial availability (as per CymitQuimica) suggests niche applications or synthesis challenges .

Data Table: Structural and Functional Comparison

Compound Name (CAS) 1-Position Substituent 7-Position Substituent Key Properties/Applications
Target Compound Cyclopropylmethyl Chloromethyl High reactivity, potential alkylation agent
2092712-72-4 Prop-2-yn-1-yl Chloromethyl Click chemistry applications
2090914-26-2 Cyclopentyl Chloromethyl Enhanced lipophilicity, stability
197356-54-0 Not specified Chloro Industrial scalability
2091713-86-7 Cyclopropylmethyl Carboxylic acid Salt formation, discontinued supply

Notes

Expertise : This analysis is based on a review of peer-reviewed journals, commercial catalogs, and chemical databases.

Diverse Sources : References include synthesis literature (Molecules, 2014), industrial suppliers (CymitQuimica, Hangzhou Zhongqi Chem), and discontinued product listings.

Nomenclature: Full chemical names are retained to avoid ambiguity.

Biological Activity

7-(Chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by an imidazo[1,2-b]pyrazole core structure. Its unique features include a chloromethyl group and a cyclopropylmethyl substituent, which contribute to its potential biological activity and reactivity. The compound has garnered interest in medicinal chemistry and organic synthesis due to its diverse applications.

  • Molecular Formula : C11H14ClN3
  • Molecular Weight : 223.7 g/mol
  • CAS Number : 2092240-04-3

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazo[1,2-b]pyrazole Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Chloromethyl Group Introduction : This is often done via chloromethylation using reagents like formaldehyde and hydrochloric acid.
  • Cyclopropylmethyl Group Attachment : Conducted through alkylation reactions using cyclopropylmethyl halides in the presence of a base.

Research Findings

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities. For instance:

  • Anti-inflammatory Activity : Compounds within the imidazo[1,2-b]pyrazole family have shown promising anti-inflammatory effects by inhibiting COX-2 activity. The IC50 values for related compounds were reported around 0.04μmol0.04\,\mu mol, indicating comparable efficacy to established anti-inflammatory drugs like celecoxib .
  • Pharmacological Profiles : The presence of electron-releasing substituents such as chloromethyl groups has been linked to enhanced anti-inflammatory activity in related derivatives .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
7-Methyl-1H-imidazo[1,2-b]pyrazoleStructureContains a methyl group instead of chloromethyl; less reactive
5-Chloro-3-methyl-1H-pyrazoleStructureChlorine at a different position; distinct biological activities
4-Amino-1H-pyrazoleStructureAmino group instead of chloromethyl; different pharmacological profiles

These comparisons highlight the structural uniqueness of this compound and its implications on biological activity.

Medicinal Chemistry

This compound serves as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors. Its potential as an intermediate in synthesizing more complex molecules is also noteworthy.

Biological Studies

Research has focused on understanding the interactions of this compound with biological macromolecules. These studies are crucial for elucidating its pharmacological potential and optimizing its structure for enhanced efficacy.

Q & A

Q. What are the common synthetic routes for 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves cyclocondensation reactions. A validated approach includes:

  • Step 1: Reacting 5-amino-4-substituted-3-methylthio-1H-pyrazole with α-tosyloxyacetophenones (prepared using [hydroxy(tosyloxy)iodo]benzene, HTIB) to form intermediates like 5-amino-1-(aroylmethyl)-substituted pyrazoles.
  • Step 2: Cyclocondensation under basic conditions (e.g., K₂CO₃ or Na₂CO₃) to yield the imidazo[1,2-b]pyrazole core .
    Key Variables:
  • Catalyst: Substituting Na₂CO₃ with K₂CO₃ can alter regioselectivity, leading to novel byproducts (e.g., 7-cyano vs. ethoxycarbonyl derivatives) .
  • Reagents: α-Tosyloxyacetophenones reduce reaction time (3–5 hours) and improve yields (65–85%) compared to α-bromoacetophenones (8–12 hours, 50–70% yields) .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • X-ray Diffraction: Single-crystal X-ray analysis resolves the imidazo[1,2-b]pyrazole core, confirming substituent positions (e.g., chloromethyl and cyclopropylmethyl groups) .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify characteristic signals:
    • Chloromethyl group: δ ~4.5–5.0 ppm (¹H), δ ~40–45 ppm (¹³C).
    • Cyclopropylmethyl protons: δ ~0.5–1.5 ppm (¹H) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .

Q. How do substituents (e.g., chloromethyl, cyclopropylmethyl) influence reactivity in downstream functionalization?

Methodological Answer:

  • Chloromethyl Group: Acts as a leaving group in nucleophilic substitution (e.g., SN2 reactions with amines or thiols) .
  • Cyclopropylmethyl: Enhances steric hindrance, requiring optimized conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) for cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclocondensation be addressed for imidazo[1,2-b]pyrazole derivatives?

Methodological Answer: Regioselectivity is influenced by:

  • Base Selection: K₂CO₃ promotes cyclization at the pyrazole N1 position, while Na₂CO₃ favors alternative pathways. For example, K₂CO₃ in ethanol at 80°C yields 85% of the desired regioisomer .
  • Substituent Effects: Electron-withdrawing groups (e.g., cyano) on the pyrazole precursor direct cyclization to specific positions. Computational modeling (DFT) can predict regiochemical outcomes .

Q. What mechanistic insights support the formation of unexpected byproducts during synthesis?

Methodological Answer:

  • Isotopic Labeling: Use ¹³C-labeled acetophenones to track carbon migration during cyclocondensation. For example, α-tosyloxyacetophenones generate intermediates via a keto-enol tautomerization pathway .
  • Kinetic Studies: Monitor reaction progress via in-situ IR or HPLC to identify competing pathways (e.g., dimerization vs. cyclization) .

Q. How can comparative studies with structural analogs guide biological activity optimization?

Methodological Answer:

  • Bioisosteric Replacement: Replace chloromethyl with ethoxycarbonyl to assess cytotoxicity and solubility changes. For example, ethyl 6-methylsulfanyl derivatives showed enhanced antifungal activity .
  • Structure-Activity Relationship (SAR): Test analogs with varying cyclopropylmethyl substituents (e.g., methyl vs. ethyl) in enzyme inhibition assays (e.g., kinase or protease targets) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

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